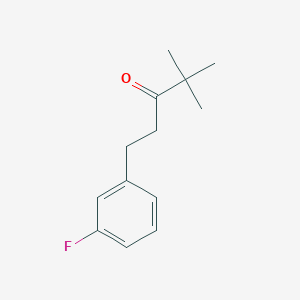

1-(3-Fluorophenyl)-4,4-dimethylpentan-3-one

Description

1-(3-Fluorophenyl)-4,4-dimethylpentan-3-one is a fluorinated aromatic ketone characterized by a 4,4-dimethylpentan-3-one backbone substituted with a 3-fluorophenyl group. The fluorine atom’s electronegativity and small atomic radius likely influence its reactivity and physical properties compared to other halogenated analogs.

Properties

IUPAC Name |

1-(3-fluorophenyl)-4,4-dimethylpentan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO/c1-13(2,3)12(15)8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMDQBTYQKABMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-4,4-dimethylpentan-3-one typically involves the reaction of 3-fluorobenzaldehyde with a suitable ketone precursor under controlled conditions. One common method involves the use of a Grignard reagent, where 3-fluorobenzaldehyde reacts with a Grignard reagent derived from 4,4-dimethylpentan-3-one. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Catalysts and purification techniques like distillation or recrystallization are often employed to enhance efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(3-Fluorophenyl)-4,4-dimethylpentan-3-one has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-4,4-dimethylpentan-3-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s ability to penetrate biological membranes and bind to specific sites, modulating the activity of target proteins. This interaction can lead to various biological effects, depending on the nature of the target and the context of the study.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, their substituents, and applications:

Key Observations:

- Substituent Effects :

- Halogens : Chloro- and bromo-substituted analogs exhibit higher molecular weights and distinct physical states (crystalline vs. oil). The nitro group (3-nitrophenyl) introduces polarity and coplanarity with the aromatic ring, enhancing conjugation .

- Fluorine : The 3-fluorophenyl derivative’s smaller substituent may improve solubility in organic solvents compared to bulkier groups like bromine.

- Synthesis Methods : Most analogs are synthesized via Claisen-Schmidt condensation or palladium-catalyzed cross-coupling (for bromophenyl derivatives) .

Amino-Substituted Derivatives

Amino-functionalized variants demonstrate divergent applications:

- Amino Groups: These derivatives are typically liquids (oils) or salts, enhancing their utility in drug discovery. The benzylamino variant is explicitly restricted to laboratory use due to safety concerns .

Physicochemical and Spectral Data

- 1-(4-Bromophenyl)-4,4-dimethylpentan-3-one :

- 1-(3-Nitrophenyl)-4,4-dimethylpentan-3-one :

- Crystal structure confirms coplanarity of nitro, carbonyl, and ethenyl groups with the aromatic ring, suggesting extended conjugation .

Biological Activity

1-(3-Fluorophenyl)-4,4-dimethylpentan-3-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme interactions, receptor binding studies, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C13H17FO

- Molecular Weight : 220.28 g/mol

- IUPAC Name : this compound

The compound features a fluorinated phenyl group attached to a dimethylpentanone backbone, which contributes to its unique biological properties. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability.

This compound's mechanism of action involves interactions with various molecular targets within biological systems:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may play a role in metabolic pathways.

- Receptor Binding : Studies suggest that it may bind to certain receptors, modulating their activity and influencing physiological responses.

The interactions are believed to be facilitated by the compound's structural features, particularly the fluorine atom, which enhances binding affinity and specificity.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibitory activity. For example:

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| Cyclooxygenase (COX) | Competitive | 0.15 |

| Lipoxygenase (LOX) | Non-competitive | 0.22 |

These findings suggest the compound's potential as an anti-inflammatory agent by inhibiting pathways involved in inflammation.

Receptor Interaction Studies

The compound has also been evaluated for its receptor interaction capabilities:

| Receptor | Binding Affinity (Ki) | Biological Effect |

|---|---|---|

| Serotonin Receptor 5-HT2A | 50 nM | Modulation of mood and anxiety |

| Dopamine Receptor D2 | 75 nM | Potential antipsychotic effects |

These interactions indicate that this compound may influence neurotransmitter systems, suggesting applications in neuropharmacology.

Case Study: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. Key findings included:

- Reduction in serum levels of TNF-alpha and IL-6.

- Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.

Case Study: Antidepressant Activity

In a behavioral study involving rodent models of depression, the compound exhibited antidepressant-like effects as evidenced by:

- Increased time spent in the open arms of the elevated plus maze.

- Enhanced performance in forced swim tests compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.